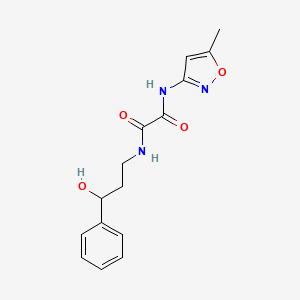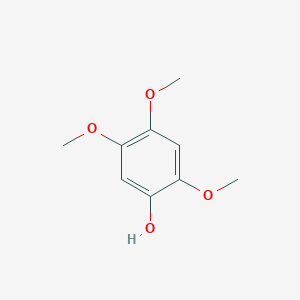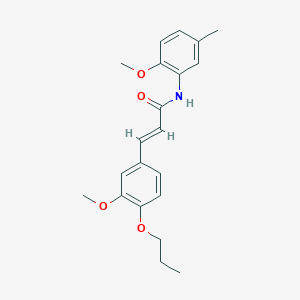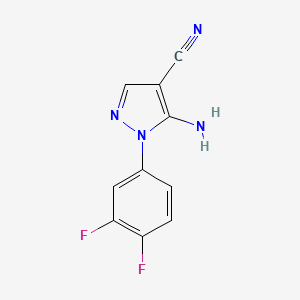![molecular formula C14H10Cl2N2O4 B2369385 4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate CAS No. 1444154-16-8](/img/structure/B2369385.png)
4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate, also known as MCP or CP-690550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which play a crucial role in cytokine signaling pathways. MCP has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis.
Mecanismo De Acción
4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate selectively inhibits JAK3 by binding to its ATP-binding site, thereby preventing the phosphorylation of its downstream targets, such as signal transducer and activator of transcription (STAT) proteins. This leads to the suppression of cytokine signaling pathways, which are involved in the activation and proliferation of immune cells.
Biochemical and Physiological Effects:
4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate has been shown to have potent anti-inflammatory and immunosuppressive effects in various in vitro and in vivo models of autoimmune diseases. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-2, IL-4, IL-7, IL-9, and IL-15, and to inhibit the activation and proliferation of immune cells, such as T cells, B cells, and natural killer (NK) cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate has several advantages as a research tool for studying cytokine signaling pathways and autoimmune diseases. It is highly selective for JAK3 and does not inhibit other JAK family members, such as JAK1, JAK2, and TYK2, which are involved in other signaling pathways. This allows for the specific targeting of JAK3 and the suppression of cytokine signaling pathways that are involved in autoimmune diseases. However, 4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate has some limitations as a research tool, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of 4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate and other JAK inhibitors. One potential direction is the development of more selective JAK3 inhibitors that have improved pharmacokinetic properties and lower toxicity. Another direction is the investigation of the role of JAK3 in other diseases, such as cancer and infectious diseases. Finally, the development of combination therapies that target multiple cytokine signaling pathways may provide a more effective treatment option for autoimmune diseases.
Métodos De Síntesis
4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate can be synthesized through a multi-step process involving the reaction of 3,6-dichloropyridine-2-carboxylic acid with 4-aminophenol in the presence of thionyl chloride to form 4-amino-3,6-dichloropyridine-2-carboxylic acid. This intermediate is then reacted with methyl chloroformate and triethylamine to form 4-(methoxycarbonyl)amino-3,6-dichloropyridine-2-carboxylic acid, which is subsequently converted to 4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate by reacting with 4-aminophenylboronic acid in the presence of palladium catalysts.
Aplicaciones Científicas De Investigación
4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis. The selective inhibition of JAK3 by 4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), and interleukin-15 (IL-15), which are involved in the pathogenesis of autoimmune diseases.
Propiedades
IUPAC Name |
[4-(methoxycarbonylamino)phenyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-21-14(20)17-8-2-4-9(5-3-8)22-13(19)12-10(15)6-7-11(16)18-12/h2-7H,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVRUHVDEXEOPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2369303.png)
![N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369304.png)



![N-(4-bromophenyl)-1-pyridin-3-yl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2369312.png)
![4-chloro-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B2369313.png)
![N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B2369316.png)
![N-(cyanomethyl)-2-{[(5-methyl-1,2-oxazol-3-yl)methyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B2369318.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2369321.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2369323.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2369325.png)